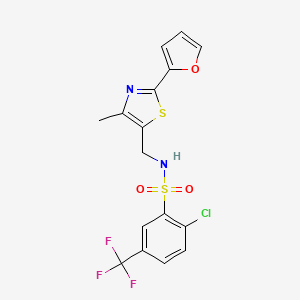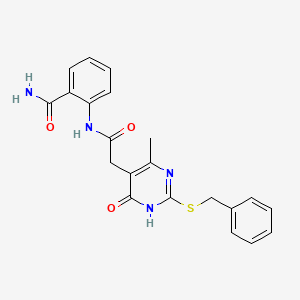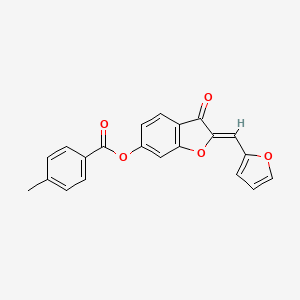![molecular formula C14H14N2O3 B2672211 2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate CAS No. 400076-02-0](/img/structure/B2672211.png)
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate, also known as MitoPY1, is a fluorescent probe that is used to detect mitochondrial reactive oxygen species (ROS) in live cells. This molecule is a derivative of the well-known mitochondrial-targeted antioxidant, MitoQ, and is a promising tool for investigating the role of mitochondrial ROS in various biological processes.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The synthesis and application of related pyridinium and pyridine derivatives demonstrate innovative approaches in organic synthesis, particularly in constructing complex molecular architectures. For example, studies have shown the utility of pyridinium ylides and related compounds in one-pot synthesis reactions, leading to the formation of novel heterocyclic compounds with potential as secondary structure mimics or as intermediates in medicinal chemistry (Bonini et al., 2003; Galenko et al., 2015). These methods offer facile routes to amino-substituted benzothieno pyridines and methyl 4-aminopyrrole-2-carboxylates, showcasing the versatility of pyridiniumolate derivatives in organic synthesis.
Material Science and Fluorescence Applications
The study of pyridine and its derivatives extends into material science, particularly in the development of compounds with unique optical properties. For instance, novel fluorescent compounds based on pyridine frameworks have been synthesized, displaying promising solid-state fluorescence properties (Yokota et al., 2012). These findings indicate the potential use of pyridiniumolate derivatives in designing new materials for optical and electronic applications.
Antimicrobial Activity
Pyridine derivatives have also been explored for their antimicrobial properties. Research on new pyridine derivatives has shown variable and modest antimicrobial activity against different strains of bacteria and fungi (Patel et al., 2011). This indicates the potential of pyridiniumolate derivatives in contributing to the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-10-3-5-11(6-4-10)14(17)15-12-7-8-13(19-2)16(18)9-12/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTPKYLADQCQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C[N+](=C(C=C2)OC)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665894 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2672128.png)

![Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2672131.png)



![N-cyclohexyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2672136.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)


![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)
![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)